(4-Formylthiophen-2-yl)boronic acid
Overview
Description
“(4-Formylthiophen-2-yl)boronic acid” is a boronic acid compound with the CAS Number: 1186026-19-6 . It has a molecular weight of 155.97 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(4-Formylthiophen-2-yl)boronic acid” is 1S/C5H5BO3S/c7-2-4-1-5 (6 (8)9)10-3-4/h1-3,8-9H . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “(4-Formylthiophen-2-yl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions make boronic acids useful in various sensing applications . Additionally, boronic acids are often used in Suzuki–Miyaura coupling reactions , which are important for the synthesis of many inhibitors of serine proteases .Physical And Chemical Properties Analysis
“(4-Formylthiophen-2-yl)boronic acid” is a solid compound with a molecular weight of 155.97 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Complex Compounds : (4-Formylthiophen-2-yl)boronic acid is a valuable building block in organic synthesis. For instance, it is used in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via Suzuki-Miyaura coupling reactions, which are important for synthesizing diverse structures (Hergert et al., 2018).
Creation of Pyrazolines and Thioesters : Research has demonstrated the formation of thioesters of thienylacrylic acid through condensation with acetylenic thioethers, where (4-Formylthiophen-2-yl)boronic acid plays a critical role. The resulting compounds show promise in various chemical applications (Deryagina et al., 1971).
Radioactive Isotope Labeling : The compound is utilized in creating boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, which are significant in labeling biologically active compounds for radiotherapy (Francesconi & Treher, 1990).
Fluorescence Sensing Applications : (4-Formylthiophen-2-yl)boronic acid derivatives are used in the development of fluorescent probes for detecting ions like Fe3+ and F- in living cells. These probes are significant for biological and chemical sensing applications (Selvaraj et al., 2019).
Polymer Chemistry : It plays a role in the synthesis of main-chain organoborane polymeric Lewis acids. These polymers have applications in sensing Lewis basic substrates, demonstrating the versatility of (4-Formylthiophen-2-yl)boronic acid in advanced material science (Sundararaman et al., 2005).
Catalysis and Activation of Hydroxy Groups : Boronic acids, including (4-Formylthiophen-2-yl)boronic acid, are used as catalysts to activate hydroxy groups in various organic reactions. This catalysis method offers mild and selective conditions, thus enhancing atom-economy in chemical processes (Hall, 2019).
Safety And Hazards
Future Directions
Boronic acids, including “(4-Formylthiophen-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various applications ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids.
properties
IUPAC Name |
(4-formylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNGETCGSFWOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614306 | |
Record name | (4-Formylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formylthiophen-2-yl)boronic acid | |
CAS RN |
1186026-19-6 | |
Record name | (4-Formylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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